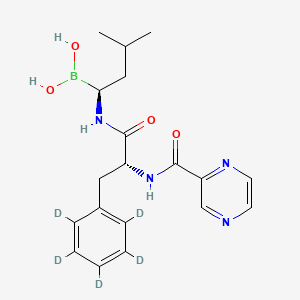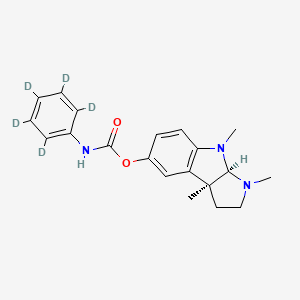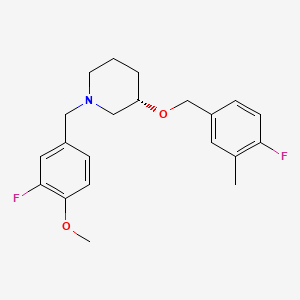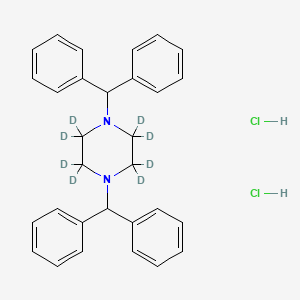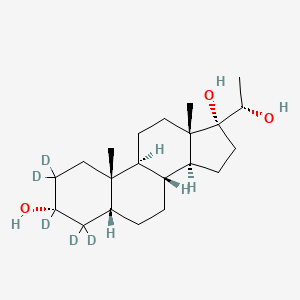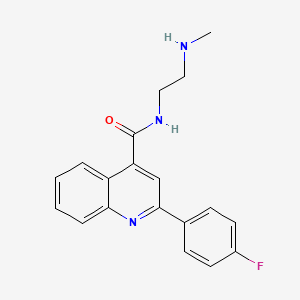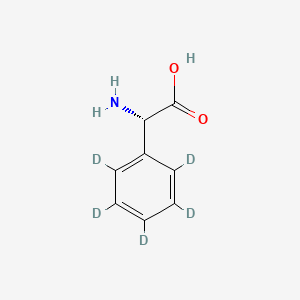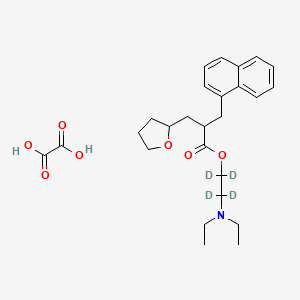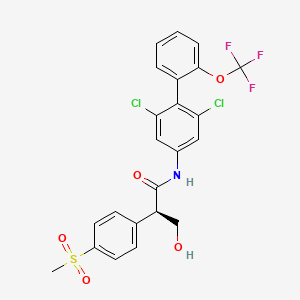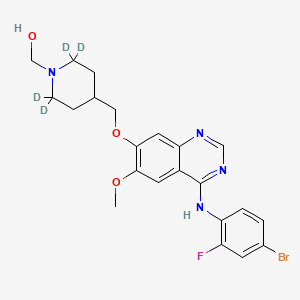
Hydroxy Vandetanib-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Vandetanib-d4 is a deuterated derivative of Vandetanib, a tyrosine kinase inhibitor primarily used in the treatment of medullary thyroid cancer. The compound is labeled with deuterium, which is a stable isotope of hydrogen, to enhance its pharmacokinetic properties. This compound is used in biochemical research, particularly in proteomics, to study the metabolism and pharmacodynamics of Vandetanib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Vandetanib-d4 involves the introduction of deuterium atoms into the Vandetanib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of a compound with the structure shown in formula III with a compound shown in formula IV in the presence of alkali to obtain the desired deuterated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Hydroxy Vandetanib-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its original state or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Hydroxy Vandetanib-d4 has a wide range of scientific research applications:
Chemistry: Used to study the metabolic pathways and degradation products of Vandetanib.
Biology: Employed in proteomics to investigate protein interactions and functions.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of Vandetanib, aiding in the development of more effective cancer treatments.
Industry: Utilized in the production of deuterated drugs and other compounds for research and therapeutic purposes .
Mechanism of Action
Hydroxy Vandetanib-d4 exerts its effects by inhibiting multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases. These receptors play crucial roles in tumor growth, progression, and angiogenesis. By blocking these pathways, this compound effectively inhibits tumor cell proliferation and angiogenesis .
Comparison with Similar Compounds
Hydroxy Vandetanib-d4 is unique due to its deuterated nature, which enhances its stability and metabolic profile compared to non-deuterated Vandetanib. Similar compounds include:
Vandetanib: The non-deuterated parent compound used in cancer treatment.
Semaxanib: Another tyrosine kinase inhibitor with similar targets.
Vatalanib: A tyrosine kinase inhibitor used in cancer therapy.
AEE788: A dual inhibitor of EGFR and VEGFR, used in cancer research
This compound stands out due to its improved pharmacokinetic properties, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C22H24BrFN4O3 |
|---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
[4-[[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxymethyl]-2,2,6,6-tetradeuteriopiperidin-1-yl]methanol |
InChI |
InChI=1S/C22H24BrFN4O3/c1-30-20-9-16-19(10-21(20)31-11-14-4-6-28(13-29)7-5-14)25-12-26-22(16)27-18-3-2-15(23)8-17(18)24/h2-3,8-10,12,14,29H,4-7,11,13H2,1H3,(H,25,26,27)/i6D2,7D2 |
InChI Key |
DOKXHMPUAQBETB-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(N1CO)([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[2H] |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCN(CC4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
